

Quantum chemical calculations for 2-Methylquinolin-3-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylquinolin-3-amine

Cat. No.: B112282

[Get Quote](#)

An In-depth Technical Guide to Quantum Chemical Calculations for **2-Methylquinolin-3-amine**

Introduction

2-Methylquinolin-3-amine, a derivative of the quinoline heterocyclic system, represents a class of compounds with significant interest in medicinal chemistry and materials science. Quinoline and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular structure, electronic properties, and reactivity of such novel compounds.[3][4] This guide provides a comprehensive overview of the theoretical framework, computational protocols, and data interpretation for the quantum chemical analysis of **2-Methylquinolin-3-amine**, aimed at researchers, scientists, and professionals in drug development.

Experimental and Computational Protocols

The methodologies outlined below describe a standard workflow for performing quantum chemical calculations on quinoline derivatives, enabling a deep understanding of their physicochemical properties.

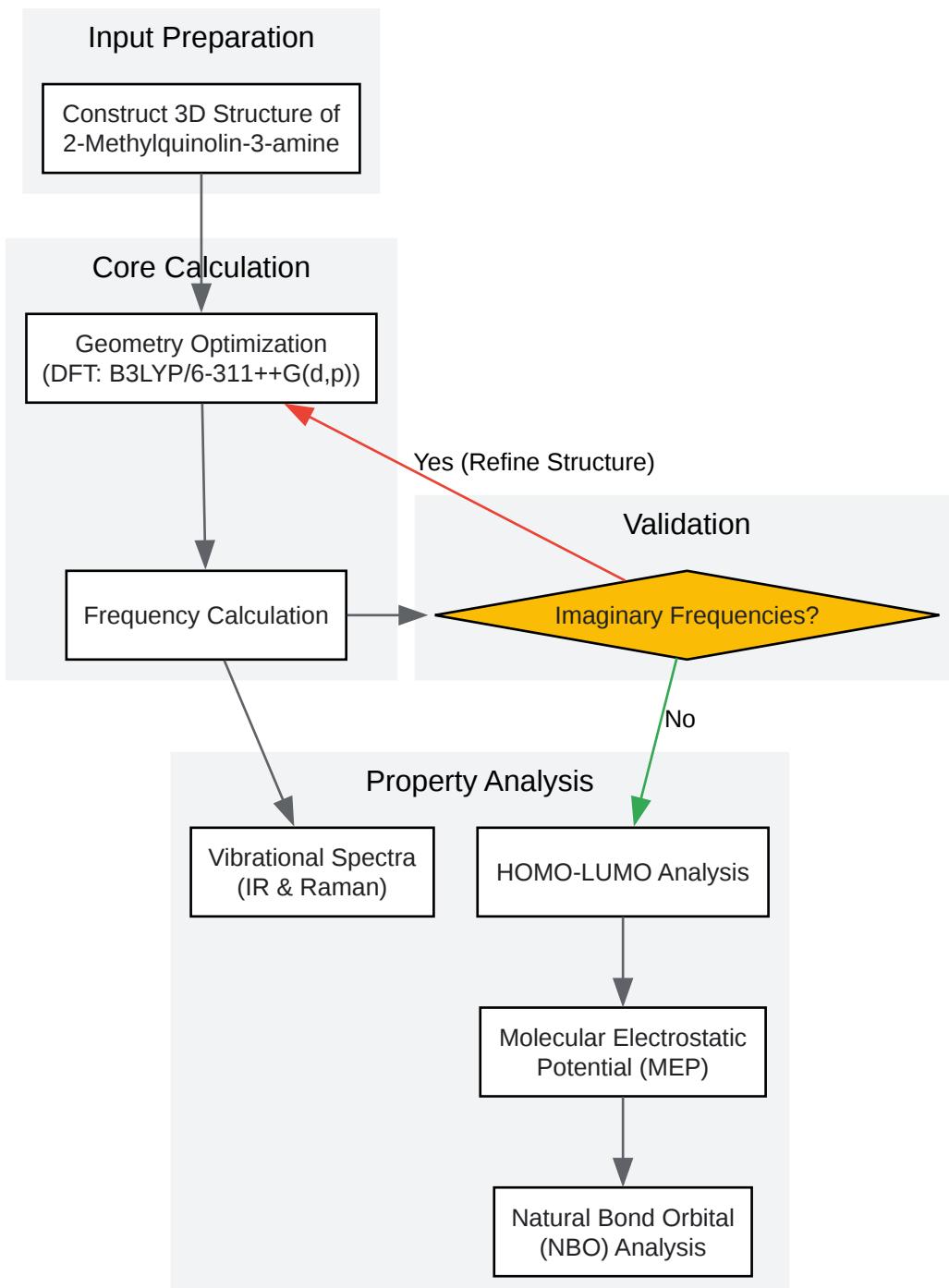
Computational Details

Quantum chemical calculations are typically performed using software packages like Gaussian, ORCA, or similar programs.^[3] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used DFT method that provides a good balance between accuracy and computational cost for organic molecules.^{[5][6]} For enhanced accuracy, basis sets such as 6-311++G(d,p) are employed, which include diffuse functions and polarization functions to better describe the electron distribution, especially for systems with heteroatoms and potential hydrogen bonding.^{[1][5]}

Detailed Workflow:

- Molecular Structure Generation: The initial 3D structure of **2-Methylquinolin-3-amine** is constructed using a molecular builder.
- Geometry Optimization: The initial structure is optimized to find its most stable, lowest-energy conformation. This is a critical step as all subsequent calculations rely on an accurate geometry.^[2] The optimization is considered complete when the forces on the atoms and the energy change between successive steps approach zero.^[3]
- Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure on the potential energy surface.^[2] These calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.^{[7][8]}
- Property Calculations: Using the optimized geometry, various electronic and structural properties are calculated. These include:
 - Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.^[9]
 - Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing the charge distribution and identifying regions prone to electrophilic and nucleophilic attack.^[10]
 - Natural Bond Orbital (NBO) Analysis: NBO analysis investigates charge delocalization, hyperconjugative interactions, and intramolecular bonding.^{[11][12]}

Computational Workflow for Quantum Chemical Analysis

[Click to download full resolution via product page](#)

Caption: A standard workflow for quantum chemical analysis.

Data Presentation

Clear and structured presentation of quantitative data is essential for interpretation and comparison. The following tables provide templates for summarizing the results of quantum chemical calculations for **2-Methylquinolin-3-amine**.

Table 1: Optimized Geometrical Parameters

Note: The values presented here are illustrative, based on typical bond lengths and angles for similar quinoline structures calculated at the B3LYP/6-311++G(d,p) level.[13]

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
C2-N1	1.320	N1-C2-C3	123.5
C2-C3	1.412	C2-C3-C4	119.8
C3-N(amine)	1.385	C2-C3-N(amine)	120.1
C2-C(methyl)	1.510	N1-C2-C(methyl)	116.5
C4-C10	1.420	C3-C4-C10	118.9
N1-C9	1.375	C8-C9-N1	122.3

Table 2: Vibrational Frequency Assignments

Note: Experimental data for **2-Methylquinolin-3-amine** is not readily available. The table compares typical calculated frequencies for key functional groups with standard experimental ranges for primary aromatic amines.[7][8][14]

Assignment	Calculated Scaled Frequency (cm ⁻¹)	Experimental Range (cm ⁻¹)
N-H asymmetric stretch	3450	3400-3500
N-H symmetric stretch	3365	3300-3400
C-H (aromatic) stretch	3060	3000-3100
C-H (methyl) stretch	2980	2850-3000
N-H bend	1625	1580-1650
C=C (aromatic) stretch	1580	1450-1600
C-N (amine) stretch	1285	1250-1335

Table 3: Electronic Properties and Quantum Chemical Descriptors

Note: These values are representative for quinoline derivatives and calculated using DFT/B3LYP methods.[\[9\]](#)[\[15\]](#)[\[16\]](#)

Parameter	Value
HOMO Energy (EHOMO)	-6.55 eV
LUMO Energy (ELUMO)	-1.75 eV
Energy Gap (ΔE)	4.80 eV
Ionization Potential (I)	6.55 eV
Electron Affinity (A)	1.75 eV
Electronegativity (χ)	4.15 eV
Chemical Hardness (η)	2.40 eV
Chemical Softness (S)	0.21 eV ⁻¹
Electrophilicity Index (ω)	3.61 eV
Dipole Moment (μ)	2.95 Debye

Table 4: NBO Analysis - Second-Order Perturbation Theory

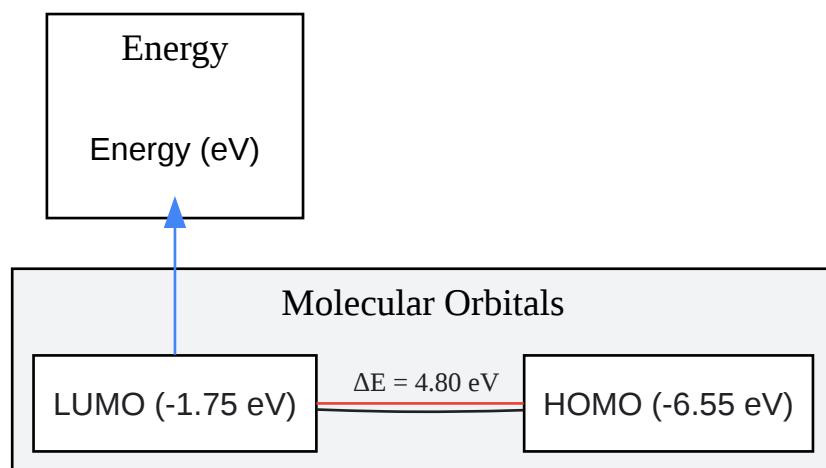
Note: This table illustrates significant donor-acceptor interactions within a molecule like **2-Methylquinolin-3-amine**.^{[1][11]}

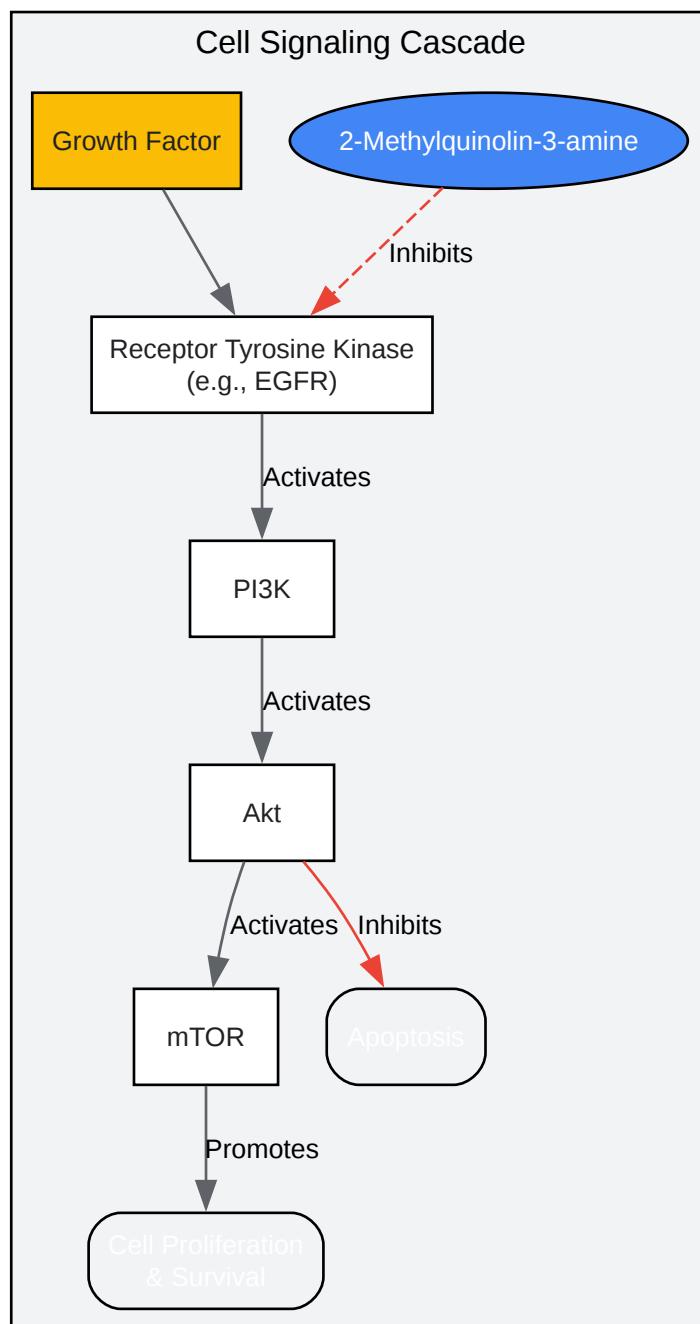
Donor NBO (i)	Acceptor NBO (j)	E(2) (kcal/mol)
$\pi(\text{C5-C6})$	$\pi(\text{C7-C8})$	20.5
$\pi(\text{C7-C8})$	$\pi(\text{C9-C10})$	18.9
LP(1) N(amine)	$\pi(\text{C2-C3})$	45.2
LP(1) N1	$\pi(\text{C2-C9})$	35.8

E(2) represents the stabilization energy of hyperconjugative interactions.

Analysis and Interpretation Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO and LUMO are key orbitals in chemical reactions. The HOMO, acting as an electron donor, is typically located on the electron-rich parts of the molecule, while the LUMO, an electron acceptor, is on electron-deficient regions.^[17] For **2-Methylquinolin-3-amine**, the HOMO is expected to be distributed over the quinoline ring and the amine group, while the LUMO would be localized on the aromatic system. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.^[18] A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.^[9]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dergi-fytronix.com [dergi-fytronix.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academicworks.cuny.edu [academicworks.cuny.edu]
- 5. Synthesis of 2-amino-5-methylpyridinium tetrachloridocadmate(II) ($C_{6}H_{9}N_{2}Cl_{4}$): Structure, DFT-calculated descriptors and molecular docking study - Journal of King Saud University - Science [jksus.org]
- 6. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 10. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NBO Analysis by ONIOM and DFT (B3LYP) Calculations of Intramolecular and Intermolecular Interactions of Artemisinin, Quinine and Thirteen Manzamenones with H₂O or Alanine [scirp.org]
- 12. pnrjournal.com [pnrjournal.com]
- 13. asianpubs.org [asianpubs.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Quantum chemical calculations for 2-Methylquinolin-3-amine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112282#quantum-chemical-calculations-for-2-methylquinolin-3-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com